molecular formula C21H14ClN5O2 B11558189 6'-amino-5-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-5-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11558189
M. Wt: 403.8 g/mol
InChI Key: WLUMADZMKYUYQM-UHFFFAOYSA-N
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Description

6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under reflux conditions . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions precisely, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that can be explored for treating various diseases.

    Industry: Its unique structure could be useful in developing new materials with specific properties.

Mechanism of Action

The mechanism by which 6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved would depend on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-5-chloro-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H14ClN5O2

Molecular Weight

403.8 g/mol

IUPAC Name

6'-amino-5-chloro-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C21H14ClN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-18(24)15(10-23)21(17)14-9-12(22)7-8-16(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28)

InChI Key

WLUMADZMKYUYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5

Origin of Product

United States

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